molecular formula C22H29N3O2 B2988701 N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-methylbenzamide CAS No. 906159-81-7

N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-methylbenzamide

Cat. No.: B2988701
CAS No.: 906159-81-7
M. Wt: 367.493
InChI Key: BOTPDBMUDTXYMD-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-methylbenzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a methoxyphenyl group, a methylpiperazine moiety, and a methylbenzamide core. Its multifaceted structure allows it to interact with various biological targets, making it a valuable subject of study in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-methylbenzamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acyl chloride.

    Amidation: The acyl chloride is then reacted with 4-methylpiperazine to form the intermediate amide.

    Final Coupling: The intermediate amide is then coupled with 2-methylbenzoyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-methylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets, including receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological and psychiatric disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-methylbenzamide involves its interaction with specific molecular targets. It is known to bind to certain receptors in the central nervous system, modulating their activity. This interaction can influence various signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Trazodone: An antidepressant that also contains a piperazine moiety.

    Naftopidil: A drug used to treat benign prostatic hyperplasia, featuring a similar arylpiperazine structure.

    Urapidil: An antihypertensive agent with a comparable piperazine-based structure.

Uniqueness

N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-methylbenzamide stands out due to its unique combination of functional groups, which allows for diverse interactions with biological targets. Its methoxyphenyl and methylpiperazine moieties contribute to its distinct pharmacological profile, making it a valuable compound for research and potential therapeutic applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, chemical behavior, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O2/c1-17-6-4-5-7-20(17)22(26)23-16-21(25-14-12-24(2)13-15-25)18-8-10-19(27-3)11-9-18/h4-11,21H,12-16H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOTPDBMUDTXYMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC(C2=CC=C(C=C2)OC)N3CCN(CC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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